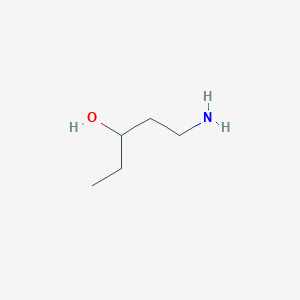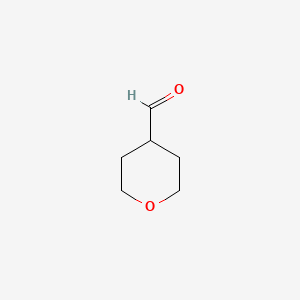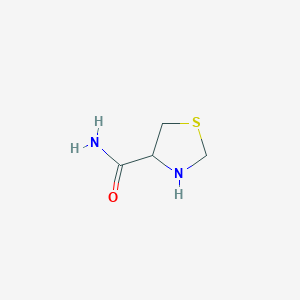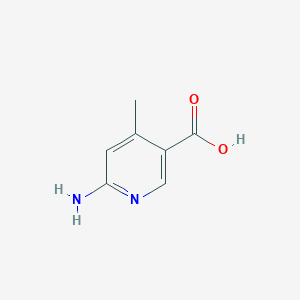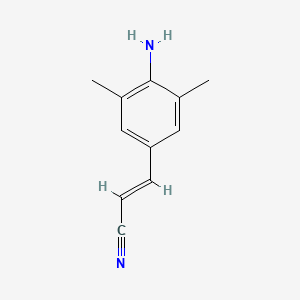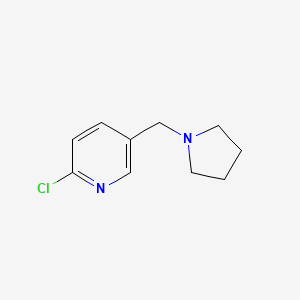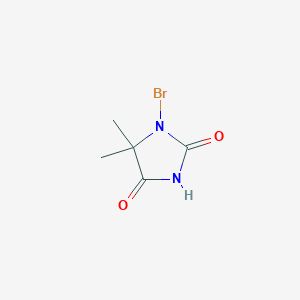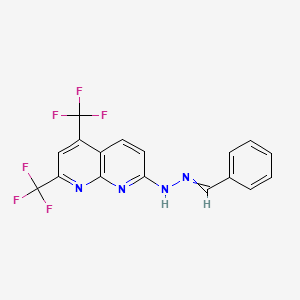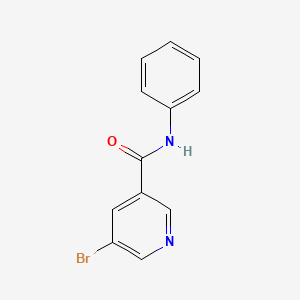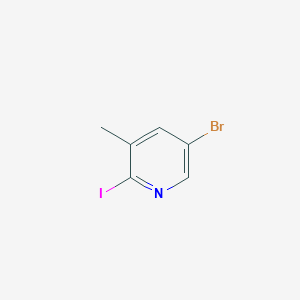
5-Bromo-2-iodo-3-methylpyridine
概要
説明
5-Bromo-2-iodo-3-methylpyridine is a chemical compound with the molecular formula C6H5BrIN . It is used as an NADPH oxidase inhibitor, which is useful in the treatment and prophylaxis of NOX-mediated diseases .
Synthesis Analysis
The synthesis of 5-Bromo-2-iodo-3-methylpyridine involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-iodo-3-methylpyridine consists of a pyridine ring substituted with a bromine atom, an iodine atom, and a methyl group . The molecular weight of this compound is 297.92 .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-iodo-3-methylpyridine include Suzuki cross-coupling reactions with several arylboronic acids .Physical And Chemical Properties Analysis
5-Bromo-2-iodo-3-methylpyridine has a predicted boiling point of 279.9±35.0 °C and a predicted density of 2.171±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : This study describes the synthesis of a series of novel pyridine derivatives using 5-Bromo-2-methylpyridin-3-amine . These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application : The synthesis was achieved through a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The reaction yielded these novel pyridine derivatives in moderate to good yield .
- Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) studies . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
Application 2: Organic Synthesis
- Summary of the Application : 5-Bromo-2-iodo-3-methylpyridine is an important intermediate in organic synthesis . It is used in the production of a wide range of molecules, including N-heterocycles, pharmaceuticals, and agrochemicals.
- Methods of Application : The specific methods of application can vary widely depending on the target molecule. Generally, it involves reactions such as substitution, addition, or elimination, often under the influence of a catalyst.
- Results or Outcomes : The outcomes of these reactions are diverse, as they can lead to a wide range of different molecules. The yield, purity, and properties of the resulting compounds depend on the specific reaction conditions.
Application 3: Production of Dyes
- Summary of the Application : 5-Bromo-2-iodo-3-methylpyridine can be used in the synthesis of dyes . These dyes can have various applications, including textiles, printing inks, and plastics .
- Methods of Application : The compound can be used as a starting material or intermediate in the synthesis of dyes. The specific procedures can vary widely, often involving reactions with other compounds to form the dye molecule .
- Results or Outcomes : The resulting dyes can have a wide range of colors and properties, depending on the specific synthesis process. They can be used to color a variety of materials .
Application 4: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of the Application : This study describes an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
- Methods of Application : The synthesis was achieved through a series of reactions starting from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% .
- Results or Outcomes : The synthesized inhibitors were analyzed and it was found that the (S)-enantiomer is two times more potent .
Application 5: Building Block for the β-Alanine Moiety of an αvβ3 Antagonist
- Summary of the Application : 5-Bromo-2-methylpyridine is used as a building block for the β-alanine moiety of an αvβ3 antagonist . These antagonists have potential applications in the treatment of various diseases .
- Methods of Application : The specific methods of application can vary widely depending on the target molecule .
- Results or Outcomes : The outcomes of these reactions are diverse, as they can lead to a wide range of different molecules .
Safety And Hazards
5-Bromo-2-iodo-3-methylpyridine is classified as having acute toxicity (oral, dermal, inhalation), causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and dust respirator when handling this compound .
将来の方向性
The future directions for 5-Bromo-2-iodo-3-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Additionally, its role as an NADPH oxidase inhibitor suggests potential applications in the treatment and prophylaxis of NOX-mediated diseases .
特性
IUPAC Name |
5-bromo-2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVEMCJHLQDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433452 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodo-3-methylpyridine | |
CAS RN |
376587-52-9 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


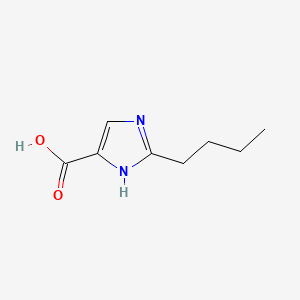
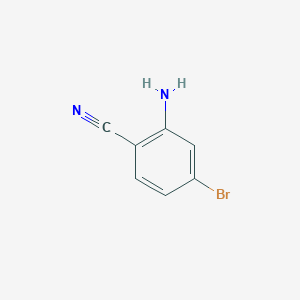
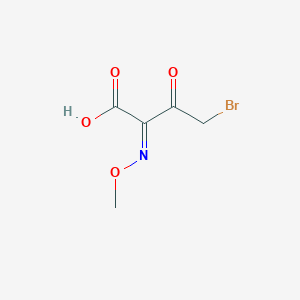
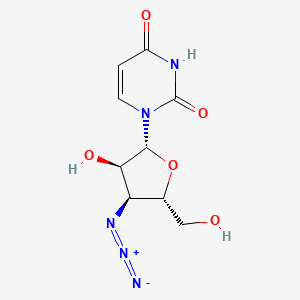
![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)
